1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one
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Overview
Description
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and a bromoethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one typically involves a multi-step process. One common method involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with a halogenated ethanone derivative through nucleophilic substitution . The reaction conditions often require a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce an alcohol derivative.
Scientific Research Applications
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one involves its interaction with specific molecular targets. The bis(4-fluorophenyl)methyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-chloroethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-iodoethan-1-one: Similar structure but with an iodine atom instead of bromine.
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-fluoroethan-1-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for unique substitution reactions that are not possible with other halogenated analogues .
Properties
CAS No. |
500226-07-3 |
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Molecular Formula |
C19H19BrF2N2O |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-bromoethanone |
InChI |
InChI=1S/C19H19BrF2N2O/c20-13-18(25)23-9-11-24(12-10-23)19(14-1-5-16(21)6-2-14)15-3-7-17(22)8-4-15/h1-8,19H,9-13H2 |
InChI Key |
GOUYYQJUGDKHMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)CBr |
Origin of Product |
United States |
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